molecular formula C17H19N3O4 B11458513 5-(3,4-Dimethoxyphenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

5-(3,4-Dimethoxyphenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

Cat. No.: B11458513
M. Wt: 329.35 g/mol
InChI Key: KQFWALLSFDQXFZ-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyphenyl derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dioxane and may require refluxing to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHOXYPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-DIMETHOXYPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C17H19N3O4/c1-18-9-11-14(16(21)20(3)17(22)19(11)2)15(18)10-6-7-12(23-4)13(8-10)24-5/h6-9H,1-5H3

InChI Key

KQFWALLSFDQXFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1C3=CC(=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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